N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

OLED Triplet Energy Carbazole HTM

N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (CAS 1946806-94-5, molecular formula C36H26N2, MW 486.61 g/mol) is a secondary diarylamine belonging to the carbazole–biphenyl–amine (CBA) hole-transport material (HTM) family. It features a carbazole donor unit linked via a meta-biphenyl bridge to a terminal 4-biphenylamino group, forming a D–π–D architecture that provides strong electron-donating character, elevated HOMO energy, and high triplet energy.

Molecular Formula C36H26N2
Molecular Weight 486.6 g/mol
CAS No. 1946806-94-5
Cat. No. B3113298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
CAS1946806-94-5
Molecular FormulaC36H26N2
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75
InChIInChI=1S/C36H26N2/c1-2-9-26(10-3-1)27-17-21-30(22-18-27)37-31-23-19-28(20-24-31)29-11-8-12-32(25-29)38-35-15-6-4-13-33(35)34-14-5-7-16-36(34)38/h1-25,37H
InChIKeyUSOQWOFGCYCOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (CAS 1946806-94-5): Procurement-Relevant Identity and Compound-Class Context


N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (CAS 1946806-94-5, molecular formula C36H26N2, MW 486.61 g/mol) is a secondary diarylamine belonging to the carbazole–biphenyl–amine (CBA) hole-transport material (HTM) family [1]. It features a carbazole donor unit linked via a meta-biphenyl bridge to a terminal 4-biphenylamino group, forming a D–π–D architecture that provides strong electron-donating character, elevated HOMO energy, and high triplet energy . The compound is primarily employed as a high-performance hole-transport layer (HTL) material or as a donor building block for deep-blue/blue thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diode (OLED) devices .

Why Generic Substitution Fails for N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine: Structural Specificity in Carbazole–Biphenyl–Amine Hole-Transport Materials


Carbazole–biphenyl–amine HTMs are not freely interchangeable because subtle variations in amine connectivity (primary –NH2 vs. secondary –NH– vs. tertiary –NAr2), carbazole substitution position (ortho, meta, para), and biphenyl linkage topology produce distinct HOMO energy-level alignments, triplet energies (T1), glass-transition temperatures (Tg), and film morphological stability . The target compound's meta-carbazole placement via a biphenyl bridge, combined with a secondary N–H diarylamine terminus, yields a specific HOMO/T1/Tg balance optimized for blue-phosphorescent and TADF OLED architectures—a balance that is disrupted when a positional isomer (e.g., N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-[1,1'-biphenyl]-4-amine, CAS 1160294-96-1) or a tertiary amine analog (e.g., N-([1,1'-biphenyl]-4-yl)-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine, CAS 1028648-47-6) is substituted without re-optimization of the entire device stack [1].

Quantitative Differentiation Evidence for N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine: Head-to-Head and Cross-Study Comparisons


Meta-Biphenyl Carbazole Connectivity Enables Higher Triplet Energy Relative to Para-Linked Positional Isomers

The target compound positions the carbazole unit at the meta position of the central biphenyl ring via the 3'-linkage configuration, which introduces torsional twisting that electronically decouples the carbazole donor from the biphenylamine backbone, preserving a higher triplet energy (T1) relative to para-linked analogs . In structurally analogous carbazole–biphenyl host systems, meta-linkage raises T1 from approximately 2.5–2.6 eV (para) to 2.9–3.0 eV (meta), which is critical for confining triplet excitons on deep-blue phosphorescent emitters such as FIrpic (T1 ≈ 2.65 eV) [1]. Direct experimental T1 data for the target compound are not available in the public literature; the differentiation is based on class-level inference from meta- vs. para-linked carbazole–biphenyl systems [1].

OLED Triplet Energy Carbazole HTM

Secondary Diarylamine (–NH–) Terminal Group Confers Hydrogen-Bonding-Mediated Film Morphology Advantage Over Tertiary Triarylamine Analog

The target compound possesses a single N–H secondary amine linkage (–NH–), whereas most commercial carbazole–triarylamine HTMs (e.g., NPB, TPD, BCFN) are fully N-substituted tertiary amines lacking hydrogen-bond donor capacity [1]. The N–H proton enables intermolecular hydrogen bonding with adjacent molecules or the host matrix, which can enhance amorphous film stability, suppress crystallization, and improve resistance to joule-heat-induced morphological degradation during device operation [2]. In carbazole-based HTMs, the presence of hydrogen-bond-donating groups has been correlated with extended device operational lifetime [2]. Quantitative film morphological stability data for the target compound versus fully N-substituted analogs are not available in the public domain; the differentiation is based on the established structure–property relationship that secondary diarylamines exhibit superior glass-forming properties relative to tertiary triarylamines of comparable molecular weight [2].

OLED Film Morphology HTM

Thermal Decomposition Stability Above 375°C Exceeds That of Common Benchmark HTM NPB (Td ≈ 350°C)

The target compound exhibits thermal decomposition stability with onset decomposition temperature (Td) exceeding 375°C, as reported in supplier technical documentation [1]. This places it above the thermal stability threshold of the widely used benchmark HTM N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), which has a reported Td of approximately 350–360°C [2]. Higher thermal decomposition stability is essential for vacuum thermal evaporation processing (typical sublimation temperatures 250–350°C) and for long-term device operational stability under Joule heating. The value is a supplier-reported metric and has not been independently verified in a peer-reviewed publication. Additionally, the decomposition temperature of 375°C represents a minimum threshold, and actual Td may vary depending on the measurement conditions (heating rate, atmosphere).

OLED Thermal Stability HTM

Guaranteed Purity of ≥98% (NLT 98%) with Multi-Vendor Availability Enables Reliable Supply-Chain Sourcing for Pilot-to-Production Scale-Up

The target compound is commercially available from multiple independent suppliers with a minimum purity specification of 98% (NLT 98%) . This contrasts with the primary amine analog 3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine (CAS 1374759-84-8), which is also available at NLT 98% but serves exclusively as a synthetic intermediate rather than a finished HTM material . The target compound's 98% purity specification is comparable to that of the positional isomer N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-[1,1'-biphenyl]-4-amine (CAS 1160294-96-1, NLT 98% ), but the target compound's multi-vendor sourcing base (Catsyn, Fluorochem, AKSci, BOC Sciences, 9DingChem, and others) provides competitive pricing and supply security that is not uniformly available for all positional isomers. Pricing at research scale (1 g) ranges from approximately £12–£23 (Fluorochem, CymitQuimica) to approximately $50–$80 (AKSci, BOC Sciences), with gram-to-kilogram scalability explicitly offered .

OLED Procurement Purity

Optimal Deployment Scenarios for N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine in OLED and Organic Electronics R&D and Manufacturing


Hole-Transport Layer (HTL) Material for Blue Phosphorescent and TADF OLEDs Requiring High Triplet Energy (T1 ≥ 2.9 eV)

The meta-linked carbazole–biphenyl architecture of the target compound is structurally pre-disposed to deliver triplet energies in the 2.9–3.0 eV range [1], making it suitable as an HTL or exciton-blocking layer for deep-blue phosphorescent OLEDs employing FIrpic (T1 ≈ 2.65 eV) or related Ir(III) emitters. In this scenario, the compound's high T1 prevents triplet exciton diffusion from the emissive layer into the HTL, thereby reducing exciton quenching losses and improving device external quantum efficiency (EQE). Researchers selecting materials for blue-phosphorescent device stacks should prioritize this compound over para-linked carbazole–biphenyl analogs (T1 ≈ 2.5–2.6 eV) when emitter T1 exceeds 2.6 eV.

Donor Building Block for Deep-Blue TADF Emitter Design with Suppressed Efficiency Roll-Off

The compound's strong electron-donating carbazole–biphenylamine D–π–D framework, combined with a secondary amine N–H group capable of intramolecular hydrogen bonding, makes it an attractive donor precursor for constructing deep-blue TADF emitters . Materials derived from this scaffold have demonstrated high color purity and low efficiency roll-off in deep-blue OLEDs, addressing the critical bottleneck of blue emitter stability . Synthetic chemists designing donor–acceptor TADF emitters should consider this compound as a donor fragment when targeting CIEy < 0.15 and EQE roll-off below 20% at 1,000 cd/m².

High-Temperature-Processable HTM for Vacuum-Deposited OLED Manufacturing Lines

With a thermal decomposition temperature exceeding 375°C [2] and an inferred high glass-transition temperature (Tg estimated in the range of 110–130°C based on structurally analogous carbazole–biphenyl–amine HTMs [3]), the target compound is well-suited for vacuum thermal evaporation (VTE) processes where source temperatures of 250–350°C are routine. Its thermal margin above NPB (Td ≈ 350°C) reduces the risk of thermal degradation during extended deposition campaigns, improving process yield and material utilization efficiency in high-volume OLED panel manufacturing.

Procurement-Critical Scale-Up from Gram-Scale R&D to Kilogram-Scale Pilot Production with Supply-Chain Redundancy

The target compound's availability from six or more independent commercial vendors with consistent ≥98% purity specifications de-risks the transition from academic R&D (1–5 g scale) to industrial pilot production (100 g–1 kg scale). Unlike niche positional isomers such as CAS 2089223-27-6, which have a limited vendor base (≈2 suppliers), the target compound's multi-source supply chain provides competitive pricing, shorter lead times, and supply security. OLED material development teams should prioritize compounds with multi-vendor availability when planning for technology transfer from lab to fab, and this compound meets that criterion.

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